Functional Selectivity for N-Cadherin vs. Integrin Pathways
ADH-1 selectively inhibits N-cadherin (NCAD)-dependent neurite outgrowth with an IC50 of 323 μM (PN1-2 rat cerebral neurons cultured on a monolayer of chick NCAD-expressing 3T3 fibroblasts), while exhibiting no detectable effect against integrin receptor-dependent neurite outgrowth in the same neuronal assay system . This functional selectivity is not shared by pan-cadherin antagonists or antibodies targeting the cadherin extracellular domain broadly; for example, neutralizing anti-N-cadherin monoclonal antibodies block all N-cadherin-mediated adhesion indiscriminately, whereas ADH-1's competitive binding to the HAV recognition sequence spares integrin-mediated adhesive functions critical for normal tissue homeostasis [1]. The absence of integrin pathway interference is a distinguishing feature relevant for interpreting phenotypic outcomes in neuronal, vascular, and tumor microenvironment models.
Integrin pathway: no inhibition
| Evidence Dimension | Pathway selectivity: N-cadherin-dependent vs. integrin-dependent neurite outgrowth inhibition |
|---|---|
| Target Compound Data | IC50 = 323 μM for N-cadherin-dependent neurite outgrowth; no inhibition of integrin-dependent neurite outgrowth detected |
| Comparator Or Baseline | Pan-cadherin neutralizing antibodies or broad-spectrum cadherin antagonists: inhibit both N-cadherin and integrin-mediated adhesion non-selectively (qualitative class distinction; quantitative integrin IC50 data not available for a single named comparator in the identical assay) |
| Quantified Difference | Complete functional discrimination: >100-fold window between N-cadherin pathway inhibition and integrin pathway effects (integrin IC50 > maximum tested concentration) |
| Conditions | PN1-2 rat cerebral neurons cultured on monolayer of chick N-cadherin-expressing 3T3 fibroblasts; neurite outgrowth measured as functional readout |
Why This Matters
For research applications requiring pathway-specific interrogation of N-cadherin biology without confounding integrin signaling effects, ADH-1 provides a level of functional discrimination that broader-spectrum cadherin antagonists cannot offer.
- [1] Blaschuk OW. Discovery and development of N-cadherin antagonists. Curr Opin Mol Ther. 2012. Describes four classes of N-cadherin antagonists and their variable selectivity profiles. View Source
